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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ab initio calculations of the formation

energy of Barium Silicide (BaSi₂), a promising material for thin-film solar cell applications. This

document summarizes key quantitative data, details experimental and computational protocols,

and presents visual workflows to facilitate a comprehensive understanding of the subject.

Introduction to BaSi₂
Barium silicide (BaSi₂) is a semiconductor material composed of earth-abundant elements,

making it an attractive candidate for cost-effective and sustainable photovoltaic applications.[1]

Accurate determination of its formation energy is crucial for understanding its thermodynamic

stability and guiding synthesis efforts. Ab initio calculations, based on density functional theory

(DFT), provide a powerful tool for predicting material properties from fundamental quantum

mechanical principles.

Crystal Structures of BaSi₂
BaSi₂ can exist in several crystal structures, with the orthorhombic phase being the most stable

under ambient conditions. Computational studies have also investigated other phases, such as

trigonal, hexagonal, and tetragonal structures. A summary of the crystallographic data for

various BaSi₂ polymorphs is presented in Table 1.

Table 1: Crystallographic Data for BaSi₂ Polymorphs from Ab Initio Calculations
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Crystal
System

Space
Group

a (Å) b (Å) c (Å) α (°) β (°) γ (°)

Trigonal P-3m1 4.06 4.06 5.41 90 90 120

Hexagon

al
P6/mmm 4.08 4.08 5.43 90 90 120

Tetragon

al
I4/mmm 4.80 4.80 12.08 90 90 90

Orthorho

mbic
Pnma 9.05 6.74 11.56 90 90 90

Data sourced from the Materials Project database and other computational studies.[1][2][3]

Formation Energy of BaSi₂: A Comparative Analysis
The formation energy (ΔHf) of a compound is the change in enthalpy when one mole of the

compound is formed from its constituent elements in their standard states. It is a key indicator

of the thermodynamic stability of a material. Both computational and experimental methods

have been employed to determine the formation energy of BaSi₂.

Table 2: Calculated and Experimental Formation Energies of BaSi₂

Method Crystal Structure
Formation Energy
(eV/atom)

Formation Energy
(kJ/mol of atoms)

Ab Initio (DFT) Trigonal (P-3m1) -0.271 -26.15

Ab Initio (DFT) Hexagonal (P6/mmm) -0.266 -25.67

Ab Initio (DFT) Tetragonal (I4/mmm) +0.166 +16.02

Experimental Orthorhombic -0.484 ± 0.036 -46.7 ± 3.5

Computational data from the Materials Project.[2][3] Experimental data from Knudsen effusion-

mass spectrometry.[4]
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The computational results indicate that the trigonal and hexagonal phases have similar

negative formation energies, suggesting they are thermodynamically stable. The positive

formation energy of the tetragonal phase suggests it is metastable. The experimental value for

the orthorhombic phase shows a significantly more negative formation energy, confirming its

higher stability. The discrepancy between the calculated and experimental values can be

attributed to the approximations inherent in the exchange-correlation functionals used in DFT

calculations and the different crystal structures considered.

Methodologies
Ab Initio Calculation Protocol
The ab initio calculations for the formation energy of BaSi₂ are typically performed using the

Vienna Ab initio Simulation Package (VASP) within the framework of Density Functional Theory

(DFT). The formation energy is calculated using the following equation:

ΔHf(BaSi₂) = Etot(BaSi₂) - nBaμBa - nSiμSi

where:

Etot(BaSi₂) is the total energy of the BaSi₂ compound calculated by DFT.

nBa and nSi are the number of Ba and Si atoms in the unit cell, respectively.

μBa and μSi are the chemical potentials of Ba and Si in their stable elemental phases (body-

centered cubic for Ba and diamond cubic for Si).

The key computational parameters employed in these calculations are summarized in Table 3.

Table 3: Typical Parameters for Ab Initio Calculations of BaSi₂
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Parameter Value/Method

Software Vienna Ab initio Simulation Package (VASP)

Exchange-Correlation Functional
Perdew-Burke-Ernzerhof (PBE) within the

Generalized Gradient Approximation (GGA)

Pseudopotentials Projector Augmented Wave (PAW)

Plane-wave energy cutoff 520 eV

k-point mesh
Monkhorst-Pack scheme with a density of at

least 1000 k-points per reciprocal atom

Convergence criteria (Energy) 10-5 eV

Convergence criteria (Forces) 10-2 eV/Å

Experimental Protocol: Knudsen Effusion-Mass
Spectrometry
The experimental determination of the formation energy of BaSi₂ was achieved through high-

temperature decomposition studies using Knudsen effusion-mass spectrometry and Knudsen

effusion-weight loss techniques.[4] The process involves heating the BaSi₂ sample in a

Knudsen cell (a high-temperature effusion cell) under high vacuum. The volatile species (in this

case, monatomic gaseous barium) effuse through a small orifice. A mass spectrometer is used

to identify and quantify the effusing species. By measuring the vapor pressure of barium as a

function of temperature, the standard enthalpy changes of the decomposition reactions can be

derived using the second- and third-law methods of analysis. These enthalpy changes are then

used to calculate the heat of formation of the BaSi₂ compound.[4]

Visualizing the Workflow
The following diagrams illustrate the logical flow of the computational and experimental

determination of the formation energy of BaSi₂.
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Input Definition

DFT Calculations

Output Analysis

Define BaSi₂ Crystal Structure
(e.g., Orthorhombic, Trigonal)

Structural Relaxation
(Optimize lattice parameters and atomic positions)

Define Elemental Structures
(BCC Ba, Diamond Si)

Calculate Total Energies
(E_BaSi₂, E_Ba, E_Si)

Calculate Formation Energy
ΔH_f = E_BaSi₂ - n_Baμ_Ba - n_Siμ_Si

Click to download full resolution via product page

Caption: Workflow for ab initio calculation of BaSi₂ formation energy.
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Sample Preparation

Measurement

Data Analysis

Synthesize BaSi₂ Sample

Place Sample in Knudsen Cell

Heat Sample under High Vacuum

Measure Ba Vapor Pressure vs. Temperature
(Mass Spectrometry)

Apply Second and Third Laws of Thermodynamics

Determine Enthalpy of Decomposition

Calculate Enthalpy of Formation

Click to download full resolution via product page

Caption: Experimental workflow for determining BaSi₂ formation energy.

Conclusion
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This technical guide has provided a comprehensive overview of the ab initio calculations of

BaSi₂ formation energy. The presented data highlights the importance of considering different

crystal structures in computational studies and the value of experimental validation. The

detailed methodologies and visual workflows offer a clear guide for researchers and scientists

working in the field of materials science and semiconductor development. The continued

refinement of computational methods will further enhance the predictive power of ab initio

calculations, accelerating the discovery and design of novel materials for energy applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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